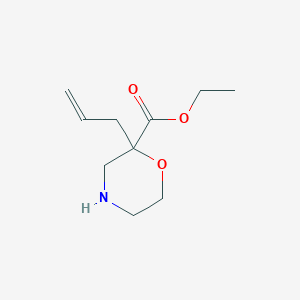

Ethyl 2-allylmorpholine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-allylmorpholine-2-carboxylate is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Ethyl 2-allylmorpholine-2-carboxylate is involved in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of bromophenol derivatives with cyclopropyl moiety, which are effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Antibacterial Applications

Compounds related to this compound, such as ethyl-2-chloroquinoline-3-carboxylates, have been explored for their antibacterial properties. These compounds, derived from ethyl-2-oxoquinoline-3-carboxylates, exhibit moderate antibacterial activity against organisms like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Chemical Synthesis

In the realm of chemical synthesis, this compound is used as a precursor or intermediate in synthesizing various complex chemical structures. For example, it is involved in the synthesis of tri- and tetra-cyclic heterocycles via radical cyclisation reactions onto azoles (Allin et al., 2005).

Corrosion Inhibition

Research also shows applications in corrosion inhibition. N-ethyl-morpholine salts of carboxylic acids, which are structurally similar to this compound, have been studied for their efficiency as corrosion inhibitors in neutral media (Agarwal & Landolt, 1998).

X-Ray Analysis and Vibrational Spectral Studies

Additionally, derivatives of this compound are subjects of structural and vibrational spectral studies. For example, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate has been synthesized and studied through single-crystal X-ray analysis (Luo et al., 2019).

Gas Separation

Research into carboxylate protic ionic liquids, which have a structural resemblance to this compound, suggests their application in gas separation, specifically for H2S absorption. These liquids demonstrate significant absorption capacity and low viscosity, making them practical for industrial applications (Zhao et al., 2018).

Safety and Hazards

Mechanism of Action

Morpholines

are a class of organic chemical compounds that contain a ring with four carbon atoms, one oxygen atom, and one nitrogen atom . They are frequently found in biologically active molecules and pharmaceuticals . The morpholine ring can act as a bioisostere for a phenyl ring, and it can improve the metabolic stability of drug molecules .

Carboxylates

are organic compounds that contain a carboxylate functional group (-COO-). They are often involved in various biological reactions. For example, straight-chain aliphatic carboxylic acids, a type of carboxylate, are valuable biomolecules with wide applications in various industries .

Properties

IUPAC Name |

ethyl 2-prop-2-enylmorpholine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-3-5-10(9(12)13-4-2)8-11-6-7-14-10/h3,11H,1,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOHEYDECVOKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CNCCO1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2492826.png)

![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2492832.png)

![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)

![3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2492837.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2492841.png)

![Spiro[chromene-2,3'-piperidine]](/img/structure/B2492843.png)

![Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2492848.png)